molecular formula C21H19NO6 B11388828 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11388828
M. Wt: 381.4 g/mol
InChI Key: ONYVUQGNRQNTND-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a benzodioxole moiety and a chromone derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the chromone derivative: This involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the amide bond formation between the benzodioxole and chromone derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques like flow chemistry and microwave-assisted synthesis might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the specific substitution pattern on the chromone ring, which can influence its biological activity and chemical reactivity. The presence of the benzodioxole moiety also adds to its distinctiveness, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H19NO6/c1-12-15-4-3-14(23)9-18(15)28-21(25)16(12)5-7-20(24)22-10-13-2-6-17-19(8-13)27-11-26-17/h2-4,6,8-9,23H,5,7,10-11H2,1H3,(H,22,24)

InChI Key

ONYVUQGNRQNTND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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